Dihydroorotase Inhibition: A Defined, Weak Baseline for Enzyme Activity Screening
In a direct in vitro enzyme assay, Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate exhibited weak inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, with an IC50 of 180,000 nM [1]. This quantitative benchmark establishes a clear baseline for identifying more potent analogs; any derivative with an IC50 below this value represents a measurable improvement. This specific value allows for direct cross-study comparison against other 4-oxopyridine derivatives tested in the same assay system.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 180,000 nM |
| Comparator Or Baseline | Untreated control (0% inhibition) or assay baseline; more potent derivatives would show lower IC50 values |
| Quantified Difference | N/A (baseline reference value) |
| Conditions | Dihydroorotase enzyme from mouse Ehrlich ascites cells; pH 7.37; compound tested at 10 μM concentration |
Why This Matters
This quantitative baseline allows researchers to screen for or design analogs with improved potency, directly linking structure-activity relationships (SAR) to a defined starting point.
- [1] BindingDB. Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate: Dihydroorotase Inhibition Data (IC50 = 180,000 nM). View Source
